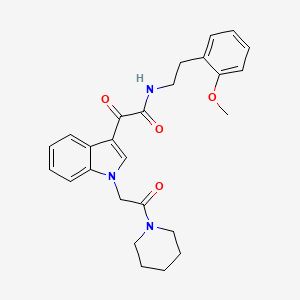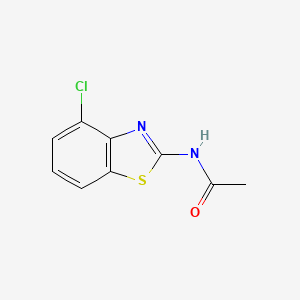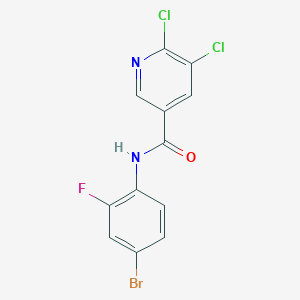
N-(4-bromo-2-fluorophenyl)-5,6-dichloropyridine-3-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(4-bromo-2-fluorophenyl)-5,6-dichloropyridine-3-carboxamide is a synthetic organic compound that belongs to the class of carboxamides This compound is characterized by the presence of a pyridine ring substituted with bromine, fluorine, and chlorine atoms, making it a highly functionalized molecule
Métodos De Preparación
The synthesis of N-(4-bromo-2-fluorophenyl)-5,6-dichloropyridine-3-carboxamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 4-bromo-2-fluoroaniline and 5,6-dichloronicotinic acid.
Amidation Reaction: The 4-bromo-2-fluoroaniline is reacted with 5,6-dichloronicotinic acid in the presence of coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole) to form the desired carboxamide.
Purification: The crude product is purified using techniques such as recrystallization or column chromatography to obtain the pure compound.
Industrial production methods may involve optimization of reaction conditions, such as temperature, solvent, and reaction time, to maximize yield and purity.
Análisis De Reacciones Químicas
N-(4-bromo-2-fluorophenyl)-5,6-dichloropyridine-3-carboxamide can undergo various chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms on the pyridine ring can participate in nucleophilic substitution reactions. Common reagents include sodium methoxide or potassium tert-butoxide.
Oxidation and Reduction: The compound can be subjected to oxidation or reduction reactions to modify its functional groups. For example, oxidation with potassium permanganate can introduce additional oxygen-containing groups.
Coupling Reactions: The compound can be used in Suzuki or Heck coupling reactions to form carbon-carbon bonds with other aromatic compounds.
Major products formed from these reactions depend on the specific reagents and conditions used.
Aplicaciones Científicas De Investigación
N-(4-bromo-2-fluorophenyl)-5,6-dichloropyridine-3-carboxamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in drug development.
Industry: It is used in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of N-(4-bromo-2-fluorophenyl)-5,6-dichloropyridine-3-carboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and affecting cellular pathways. For example, it may inhibit certain kinases involved in cell signaling, leading to antiproliferative effects in cancer cells.
Comparación Con Compuestos Similares
N-(4-bromo-2-fluorophenyl)-5,6-dichloropyridine-3-carboxamide can be compared with similar compounds such as:
4-bromo-2-fluorobiphenyl: This compound shares the bromine and fluorine substitutions but lacks the pyridine ring and carboxamide group.
N-(2-bromo-4-fluorophenyl)acetamide: Similar in structure but with an acetamide group instead of a pyridine carboxamide.
Vandetanib: A kinase inhibitor with a similar fluorophenyl group but different overall structure and therapeutic applications.
The uniqueness of this compound lies in its specific substitution pattern and the presence of both bromine and chlorine atoms on the pyridine ring, which confer distinct chemical and biological properties.
Propiedades
IUPAC Name |
N-(4-bromo-2-fluorophenyl)-5,6-dichloropyridine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H6BrCl2FN2O/c13-7-1-2-10(9(16)4-7)18-12(19)6-3-8(14)11(15)17-5-6/h1-5H,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SRRUMGJDCINBLD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Br)F)NC(=O)C2=CC(=C(N=C2)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H6BrCl2FN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
363.99 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(E)-4-(Dimethylamino)-1-(2-phenyl-3-azabicyclo[3.2.1]octan-3-yl)but-2-en-1-one](/img/structure/B2644182.png)
![2H,3H,4H,5H,5aH,6H,10bH-indeno[1,2-b][1,4]oxazepine hydrochloride](/img/structure/B2644183.png)
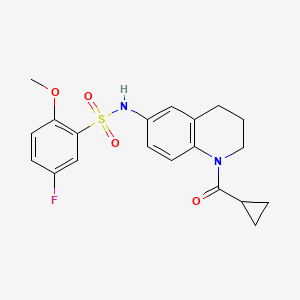
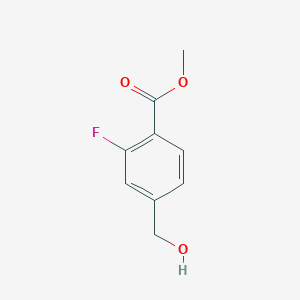
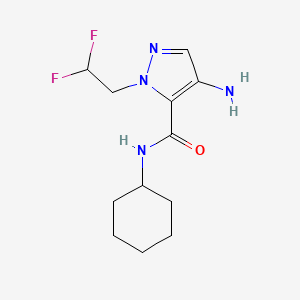
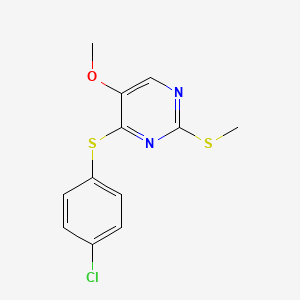
![1-[2-(2,4-dichlorophenoxy)ethyl]-3-hydroxy-7-methyl-3-(2-oxopropyl)-2,3-dihydro-1H-indol-2-one](/img/structure/B2644192.png)
![2-methoxy-3-{[1-(4-phenyloxane-4-carbonyl)pyrrolidin-3-yl]oxy}pyrazine](/img/structure/B2644194.png)


![N-(1-cyano-1-methylethyl)-N-methyl-2-{4-methyl-4H,5H,6H,7H-thieno[3,2-c]pyridin-5-yl}acetamide](/img/structure/B2644199.png)
